![molecular formula C18H29N5O3S B2772484 N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 2034205-60-0](/img/structure/B2772484.png)
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methanesulfonylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methanesulfonylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H29N5O3S and its molecular weight is 395.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
It’s likely that it inhibits cdk2, thereby affecting the cell cycle and potentially slowing down cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to a halt in cell division and proliferation, affecting various downstream pathways related to cell growth and development .
Result of Action
The inhibition of CDK2 by this compound could lead to a decrease in cell proliferation. This could potentially be beneficial in conditions where cell growth is uncontrolled, such as in certain types of cancer .
Analyse Biochimique
Biochemical Properties
It is known that compounds with similar structures have shown a broad range of chemical and biological properties . They have been found to interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
Similar compounds have been found to suppress the proliferation, migration, and invasion of human gastric cancer cells through downregulation of several pathways .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have exhibited excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C .
Dosage Effects in Animal Models
Similar compounds have shown significant inhibitory activity against certain targets at dosages less than 1 μM .
Metabolic Pathways
It is suggested that it may interact with various enzymes or cofactors .
Transport and Distribution
Similar compounds have been found to increase their activity by extending the length of the molecules .
Subcellular Localization
Similar compounds have been found to target specific proteins such as cyclin-A2 and cyclin-dependent kinase 2 .
Activité Biologique
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methanesulfonylpiperidine-4-carboxamide is a novel compound that has garnered attention due to its potential biological activities, particularly in cancer research and pharmacological applications. This article explores the compound's biological activity, focusing on its mechanism of action, target interactions, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperidine backbone, a pyrazole ring, and a methanesulfonyl group. Its chemical formula is C18H23N5O2, with a molecular weight of 341.4 g/mol. The presence of the cyclopropyl group and the sulfonamide moiety enhances its biological profile.
The primary target of this compound is p21-activated kinase 4 (PAK4) . This kinase plays a crucial role in various cellular processes, including cell growth, survival, and cytoskeletal dynamics. The compound inhibits PAK4 activity, leading to:
- Inhibition of Cell Growth : The interaction with PAK4 results in reduced proliferation rates in cancer cell lines.
- Promotion of Apoptosis : By inhibiting PAK4, the compound triggers apoptotic pathways, enhancing cell death in tumor cells.
- Regulation of Cytoskeleton Functions : The compound's effect on PAK4 alters cytoskeletal dynamics, which is vital for maintaining cell shape and motility.
In Vitro Studies
Research has demonstrated that this compound exhibits significant antiproliferative activity against various human cancer cell lines. For instance:
Cell Line | IC50 (μM) |
---|---|
SGC-7901 | 0.076 |
A549 | 0.12 |
HT-1080 | 0.10 |
These values indicate that the compound is effective at low concentrations, suggesting its potential as a therapeutic agent.
Structure-Activity Relationship (SAR)
The structure of the compound contributes significantly to its biological activity. Variations in substituents on the pyrazole and piperidine rings have been explored to optimize potency and selectivity. For example, modifications at the N-position of the pyrazole ring have shown to enhance antiproliferative effects compared to other configurations.
Case Studies
Recent studies have highlighted the effectiveness of this compound in preclinical models:
- Breast Cancer Models : In vitro studies using MDA-MB-231 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability.
- Lung Cancer Models : The compound was tested on A549 cells, showing significant inhibition of cell proliferation and induction of apoptosis through caspase activation.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. The interaction with PAK4 suggests that it may exhibit good bioavailability and tissue penetration, essential for therapeutic efficacy.
Propriétés
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O3S/c1-27(25,26)23-10-4-14(5-11-23)18(24)19-15-6-8-22(9-7-15)17-12-16(20-21-17)13-2-3-13/h12-15H,2-11H2,1H3,(H,19,24)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXUSGALOIXRAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.